1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride
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Overview
Description
1,8-Dioxaspiro[55]undecan-4-amine hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is known for its unique spirocyclic structure, which consists of a spiro linkage between a dioxane ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride typically involves the reaction of a suitable dioxane derivative with an amine precursor. One common method involves the cyclization of a diol with an amine under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to its unique biological activities by providing a rigid framework that can interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1,9-Dioxaspiro[5.5]undecan-4-amine hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the dioxane ring.
1,8-Dioxaspiro[5.5]undecan-4-amine: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
Uniqueness
1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of both dioxane and amine functional groups. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
1,8-dioxaspiro[5.5]undecan-4-amine;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c10-8-2-5-12-9(6-8)3-1-4-11-7-9;/h8H,1-7,10H2;1H |
InChI Key |
IRWMWWCYIYKZDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(CCO2)N)COC1.Cl |
Origin of Product |
United States |
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